

# N-Desmethyl Regorafenib-d3 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Desmethyl Regorafenib-d3

Cat. No.: B12429808 Get Quote

# N-Desmethyl Regorafenib-d3: A Technical Guide

This document provides a comprehensive technical overview of **N-Desmethyl Regorafenib-d3**, a deuterated internal standard for N-Desmethyl Regorafenib (M5), an active metabolite of Regorafenib. This guide is intended for researchers, scientists, and professionals in drug development and clinical diagnostics, offering detailed information on its properties, analytical methodologies, and metabolic context.

# **Certificate of Analysis (Representative Data)**

The following tables summarize the typical chemical and physical properties and quality control results for **N-Desmethyl Regorafenib-d3**, presented in a format analogous to a Certificate of Analysis.

### **Chemical and Physical Properties**



| Property          | Value                                                                        |  |
|-------------------|------------------------------------------------------------------------------|--|
| Product Name      | N-Desmethyl Regorafenib-d3                                                   |  |
| Synonyms          | N-Desmethyl Regorafenib (Pyridine)-N-oxide-d3                                |  |
| Molecular Formula | C20H10D3CIF4N4O4[1][2][3]                                                    |  |
| Molecular Weight  | 487.81 g/mol [1][2][3]                                                       |  |
| CAS Number        | Not available (for deuterated form); 835621-12-0 (for unlabelled form)[2][4] |  |
| Appearance        | White to Off-White Solid                                                     |  |
| Solubility        | Soluble in DMSO, Methanol                                                    |  |
| Storage           | Store at -20°C                                                               |  |

**Quality Control Data** 

| Test                | Specification         | Result   | Method                                         |
|---------------------|-----------------------|----------|------------------------------------------------|
| Purity (by HPLC)    | ≥98%                  | 99.5%    | High-Performance<br>Liquid<br>Chromatography   |
| Purity (by LC-MS)   | Conforms to structure | Conforms | Liquid<br>Chromatography-<br>Mass Spectrometry |
| Isotopic Enrichment | ≥99% Deuterium        | 99.6%    | Mass Spectrometry                              |
| Identity (¹H NMR)   | Conforms to structure | Conforms | Nuclear Magnetic<br>Resonance                  |
| Residual Solvents   | ≤0.5%                 | <0.1%    | Gas Chromatography                             |

# **Metabolic Pathway of Regorafenib**

Regorafenib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A4 (CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9).[5][6] The major oxidative pathway involves CYP3A4, which leads to the formation of two pharmacologically



active metabolites: M-2 (Regorafenib-N-oxide) and M-5 (N-Desmethyl Regorafenib-N-oxide).[5] [6][7] **N-Desmethyl Regorafenib-d3** is the stable isotope-labeled counterpart to the M-5 metabolite.



Click to download full resolution via product page

Figure 1: Simplified metabolic pathway of Regorafenib.

# **Experimental Protocols**

The quantification of Regorafenib and its metabolites, including N-Desmethyl Regorafenib, is crucial for pharmacokinetic and therapeutic drug monitoring studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for this analysis.[8][9]

## **Protocol: Quantification by LC-MS/MS**

This protocol outlines a typical procedure for the simultaneous determination of Regorafenib and its metabolites in plasma.

- Sample Preparation:
  - Pipette 100 μL of plasma into a microcentrifuge tube.
  - Add an internal standard solution containing N-Desmethyl Regorafenib-d3.



- Perform protein precipitation by adding 300 μL of acetonitrile.
- Vortex mix for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Chromatographic Conditions:
  - LC System: UPLC System (e.g., Waters ACQUITY)[9]
  - Column: C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μm)[9]
  - Mobile Phase A: 0.1% formic acid in water
  - Mobile Phase B: 0.1% formic acid in acetonitrile
  - Flow Rate: 0.4 mL/min
  - Gradient: A time-programmed gradient is used to separate the analytes.
  - Injection Volume: 2-5 μL
- · Mass Spectrometry Conditions:
  - Mass Spectrometer: Triple quadrupole mass spectrometer
  - o Ionization: Electrospray ionization (ESI), positive mode
  - Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.





Click to download full resolution via product page

Figure 2: Workflow for the bioanalytical quantification of Regorafenib metabolites.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. N-Desmethyl Regorafenib N-Oxide-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. N-Desmethyl regorafenib N-oxide | C20H13ClF4N4O4 | CID 53491673 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Regorafenib as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Desmethyl Regorafenib-d3 certificate of analysis].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12429808#n-desmethyl-regorafenib-d3-certificate-of-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com